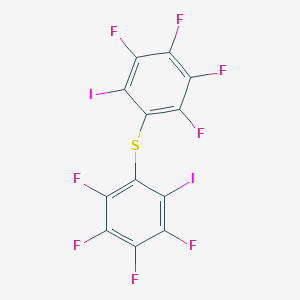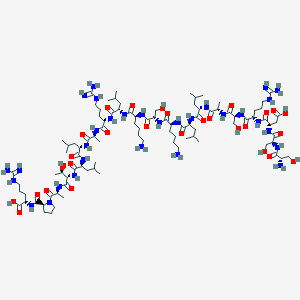![molecular formula C21H26O5 B025530 [(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate CAS No. 102396-22-5](/img/structure/B25530.png)
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macfarlandin B is a diterpenoid compound isolated from the marine sponge Chelonaplysilla sp. It belongs to a family of natural products known for their diverse biological activities, including antimicrobial and antitubercular properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Macfarlandin B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core diterpenoid structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in the synthesis include barium chloride and sulfuric acid .
Industrial Production Methods
Industrial production of Macfarlandin B is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as chromatography and crystallization are employed to isolate and purify Macfarlandin B from crude extracts.
Análisis De Reacciones Químicas
Types of Reactions
Macfarlandin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Macfarlandin B include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include various derivatives of Macfarlandin B, which are studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Macfarlandin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Industry: Explored for its use in creating bioactive compounds for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of Macfarlandin B involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that Macfarlandin B disrupts cell wall synthesis and protein function .
Comparación Con Compuestos Similares
Macfarlandin B is part of a family of diterpenoids that includes compounds like Macfarlandin D, E, F, G, and H . These compounds share similar core structures but differ in their functional groups and biological activities. Macfarlandin B is unique due to its potent antimicrobial properties and specific activity against Mycobacterium tuberculosis, making it a promising candidate for drug development .
List of Similar Compounds
- Macfarlandin D
- Macfarlandin E
- Macfarlandin F
- Macfarlandin G
- Macfarlandin H
Conclusion
Macfarlandin B is a fascinating compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a valuable subject for ongoing research and development. As studies continue, Macfarlandin B may pave the way for new therapeutic agents and innovative applications in medicine and industry.
Propiedades
Número CAS |
102396-22-5 |
|---|---|
Fórmula molecular |
C21H26O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[(1R)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21+/m1/s1 |
Clave InChI |
OMNZZWDXPDXHHJ-CTNGQTDRSA-N |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
SMILES isomérico |
CC(=O)C1=C(C=CC2=C1[C@@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
SMILES canónico |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)




![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)





